Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate
Description
Properties
CAS No. |
33205-91-3 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-[[1-adamantyl(ethyl)carbamoyl]amino]acetate |
InChI |
InChI=1S/C17H28N2O3/c1-3-19(16(21)18-11-15(20)22-4-2)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,3-11H2,1-2H3,(H,18,21) |
InChI Key |
PFWGQQSIJBNTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NCC(=O)OCC)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of adamantyl amine intermediate | Adamantane derivative + ethylamine or ethyl carbamoyl chloride | Formation of 1-adamantyl(ethyl)amino intermediate |
| 2 | Coupling with amino acid ester | Reaction with ethyl aminoacetate or protected glycine ester | Formation of carbamoyl-linked aminoacetate intermediate |
| 3 | Protection/Deprotection | Use of protecting groups such as Fmoc or Cbz, followed by removal under hydrogenation or basic conditions | Control of reactive amine and carboxyl groups to prevent side reactions |
| 4 | Final coupling and esterification | Coupling agents (e.g., carbodiimides) to form the ethyl ester linkage | Formation of this compound |
Representative Synthetic Route
- Initial Coupling: The adamantyl amine is reacted with ethyl chloroformate or a similar carbonyl donor to form a carbamoyl intermediate.
- Amino Acid Ester Coupling: This intermediate is then coupled with ethyl aminoacetate under mild conditions, often using coupling agents like EDCI or DCC to facilitate amide bond formation.
- Purification: The product is purified by standard organic techniques such as recrystallization or chromatography.
- Yield Optimization: Temperature control and solvent choice are critical to maximize yield and minimize by-products.
Protection Strategies
Protection of amino and carboxyl groups is essential to prevent unwanted side reactions during synthesis. Common protecting groups include:
- Fmoc (9-fluorenylmethyloxycarbonyl): Used for amino group protection, removable under mild basic conditions.
- Cbz (Carbobenzyloxy): Another amino protecting group, removable by catalytic hydrogenation.
- Esterification: Carboxyl groups are often protected as esters (e.g., ethyl esters) to prevent hydrolysis during synthesis.
These strategies allow selective reactions at desired sites, improving overall synthetic efficiency.
Research Findings and Optimization
Recent research on related adamantane-based peptidomimetics has demonstrated:
- The adamantane moiety enhances lipophilicity and membrane permeability.
- Coupling reactions involving adamantyl amines and amino acid esters proceed efficiently under mild conditions.
- Protection/deprotection steps are crucial for high purity and yield.
- Hydroxylation and alkylation modifications on intermediates can be used to fine-tune biological activity and steric properties.
These findings support the synthetic approach for this compound and provide a framework for further analog development.
Summary Table of Key Synthetic Parameters
| Parameter | Details | Notes |
|---|---|---|
| Molecular Formula | C17H28N2O3 | Confirmed by analytical data |
| Molecular Weight | 308.4 g/mol | Consistent with target compound |
| Solvents | Ethyl acetate, dichloromethane | Selected for solubility and reaction control |
| Coupling Agents | EDCI, DCC | Facilitate amide bond formation |
| Protecting Groups | Fmoc, Cbz | Used to protect amino groups |
| Reaction Temperature | Typically 0–40 °C | Optimized for yield and purity |
| Purification Methods | Chromatography, recrystallization | Ensure product purity |
| Yield Range | Variable, typically moderate to high | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate can undergo oxidation reactions, particularly at the adamantyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can target the ester group, converting it into an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters with different
Biological Activity
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate (CAS Number: 33205-91-3) is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article will delve into the compound's synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₇H₂₈N₂O₃
- Molecular Weight : 308.416 g/mol
- Density : 1.14 g/cm³
- Boiling Point : 475ºC
- Flash Point : 241ºC
- LogP : 2.94
The structure consists of an adamantane moiety, which is known for its unique three-dimensional shape, potentially influencing the compound's interaction with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the adamantyl group and subsequent amine and ester linkages. The process may include:
- Formation of Adamantylamine : Reacting adamantane with ethyl amine.
- Carbonylation : Introducing a carbonyl group to form the corresponding carbamate.
- Esterification : Finalizing the product by esterifying with acetic acid derivatives.
These steps yield a compound that can be further characterized by spectroscopic methods.
Pharmacological Evaluation
Recent studies have evaluated the biological activity of compounds related to this compound, particularly its analogs. The following table summarizes key findings regarding their inhibitory potency against specific protein interactions:
| Compound | R Group | cLogP | Inhibition (%) |
|---|---|---|---|
| 21a | 1-adamantanecarbonyl | 3.65 | 4.7 ± 0.2 |
| 21b | Fmoc | 4.85 | 76.9 ± 4.9 |
| 21c | Acetyl | 1.45 | 95.0 ± 3.3 |
| 23a | Adamantanecarbonyl | 4.20 | 5.0 ± 0.7 |
| 23b | Adamantanecarbonyl | 3.65 | 5.1 ± 0.5 |
These results indicate that specific structural modifications significantly influence the compound's ability to inhibit protein-protein interactions (PPIs), particularly between FGF14 and Na v1.6 channels .
The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of ion channel activities and interference with cellular signaling pathways associated with neuroprotection and potential anti-tumor effects.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of adamantane derivatives, revealing that modifications at the nitrogen position could enhance binding affinity for neurotrophic factors, suggesting therapeutic applications in neurodegenerative diseases.
- Anti-tumor Activity : In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
- Immunomodulatory Properties : Research has highlighted the role of adamantane derivatives in modulating immune responses, particularly in enhancing anti-tumor immunity through immune checkpoint inhibition mechanisms .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate can be synthesized through a multi-step process involving the reaction of adamantane derivatives with amino acids and subsequent esterification. The compound features both amine and carbonyl functional groups, which contribute to its reactivity and versatility in organic synthesis.
Key Synthetic Route:
- Starting Materials: Adamantane derivatives, ethyl chloroacetate.
- Reagents: Base catalysts (e.g., sodium hydride), solvents (e.g., dimethylformamide).
- Conditions: Reflux conditions for optimal yield.
The compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. Studies have shown that derivatives of adamantane can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cell lines.
- Cell cycle arrest at various phases.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics to combat resistant strains.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.
Applications in Drug Development
The unique structure of this compound makes it a valuable building block in medicinal chemistry. Its applications include:
- Drug Design: As an intermediate in the synthesis of novel pharmaceuticals targeting various diseases.
- Prodrug Development: Modifications to enhance bioavailability and reduce toxicity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-[cyano(methyl)amino]acetate | Structure | Moderate antibacterial activity | Contains nitrile group |
| Ethyl 5-(adamantane-1-amido)-3-(4-methylphenyl)-4-oxo-3H-thieno[3,4-d]pyridazine-1-carboxylate | Structure | Significant anticancer activity | Complex thieno-pyridazine structure |
Anticancer Studies
A study conducted on derivatives similar to this compound reported promising results in inhibiting tumor growth in vitro. The mechanism involved apoptosis induction through mitochondrial pathways.
Antimicrobial Efficacy
Research highlighted the effectiveness of this compound against resistant bacterial strains, with minimum inhibitory concentration (MIC) values indicating potential for clinical application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane Derivatives with Carboxamide/Urea Linkages
a) N3-((1-Adamantyl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Compound 22)
- Structure: Adamantylmethyl group attached to a carboxamide-substituted dihydroquinoline.
- Synthesis : Purified via TLC (cyclohexane/ethyl acetate = 7:3) with 55% yield .
- Bioactivity : Likely targets enzymes due to the carboxamide group, whereas the target compound’s ester may prioritize membrane permeability.
b) (3-Ethyl-1-adamantyl)acetic Acid
- Structure : Adamantane substituted with ethyl and acetic acid groups.
- Key Differences : The carboxylic acid group increases polarity compared to the ethyl ester in the target compound, affecting solubility (logP: estimated 3.5 vs. ~4.2 for the target) .
- Applications : Used in material science and drug intermediates; the ester in the target compound may offer better bioavailability.
c) 1-Acetylamino-3-Methyl Adamantane
Ethyl Esters with Functionalized Side Chains
a) Ethyl 2-[(2-Iodobenzoyl)amino]acetate
- Structure : Ethyl ester with a 2-iodobenzoyl-substituted glycine.
- The target compound’s adamantane core enhances thermal stability (melting point likely >100°C vs. ~80°C for this compound) .
b) Ethyl 2-(6-{[(tert-Butoxy)carbonyl]amino}pyridin-2-yl)acetate
Urea/Carbamate Analogs
a) Ethyl Chloroacetate
- Structure : Simple ethyl ester with a chloro substituent.
- Key Differences : Lacks the adamantyl and urea groups, resulting in higher reactivity (e.g., solvolysis rates). The target compound’s urea linkage likely reduces electrophilicity, enhancing stability .
b) Ethyl Carbazate
Table 1: Key Properties of Selected Compounds
Stability and Reactivity Insights
- Solvolysis Behavior : Adamantyl thiocarbonates (e.g., 1-adamantyl ethyl thiocarbonate) undergo solvolysis via ionization pathways, producing intermediates like 1-Ad⁺Cl⁻ . The target compound’s urea linkage may resist solvolysis better than thiocarbonates, enhancing stability in protic solvents.
- Salt Effects : Added salts (e.g., Et₄NCl) accelerate solvolysis of adamantyl derivatives by stabilizing ionic intermediates . This suggests the target compound’s reactivity could be modulated in ionic environments.
Q & A
Q. How can researchers optimize the synthesis of Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate?
Methodological Answer: The synthesis typically involves a urea-forming reaction between 1-adamantyl isocyanate and an ethylamino-substituted intermediate. Key parameters include:
- Reaction Solvent: Use tetrahydrofuran (THF) for solubility and stability of intermediates.
- Catalyst/Base: Triethylamine (3.6 mmol per 1 mmol substrate) enhances nucleophilicity and neutralizes byproducts .
- Temperature/Time: Heating at 70°C for 72 hours ensures complete conversion. Post-reaction purification via flash column chromatography (hexane/ethyl acetate gradient, 3:1 to 1:1) removes unreacted reagents .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 13C NMR: Look for adamantane-related carbons (δ 27.90–40.36 ppm) and the carbonyl signal (δ 162.17 ppm) from the urea group. Ethyl ester carbons appear at δ 14–60 ppm .
- ESI-MS: A dominant [M+H]+ peak (e.g., m/z 538.5) confirms molecular weight. Fragmentation patterns should align with adamantyl and urea moieties .
- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
Methodological Answer:
- Solvolysis Studies: Monitor degradation in polar solvents (e.g., ethanol) with varying ionic strengths (e.g., Et₄NCl). Increased chloride ion concentration accelerates decomposition via SN1-like mechanisms .
- Storage Recommendations: Store in anhydrous conditions at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or acidic/basic environments .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the urea bond in this compound?
Methodological Answer: The reaction proceeds via nucleophilic attack of the ethylamino group on the electrophilic carbon of 1-adamantyl isocyanate. Triethylamine deprotonates the amine, enhancing reactivity. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, while isotopic labeling (13C or 15N) traces bond formation . Competing pathways, such as thiocarbonate formation, are suppressed by avoiding sulfur-containing reagents .
Q. How do substituents on the adamantyl group influence the compound’s reactivity or bioavailability?
Methodological Answer:
- Steric Effects: Bulky adamantyl substituents reduce reaction rates in sterically crowded environments (e.g., enzyme active sites). Compare kinetics with analogs like 1-adamantylmethylamine (CAS 17768-41-1) .
- Electronic Effects: Electron-withdrawing groups on adamantyl (e.g., halogens) may enhance urea bond stability but reduce solubility. Computational modeling (DFT) predicts electronic contributions to reactivity .
Q. What strategies are effective in analyzing the compound’s biological activity, such as enzyme inhibition?
Methodological Answer:
- In Vitro Assays: Use recombinant enzymes (e.g., cyclooxygenase) with substrate analogs. For example, 1-adamantyl ester derivatives (e.g., compound 9 in ) showed COX inhibition via competitive binding assays.
- Control Experiments: Include negative controls (e.g., unmodified adamantane) and positive controls (e.g., indomethacin) to validate specificity. LC-MS quantifies metabolite formation during enzymatic reactions .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported spectral data for adamantyl-containing compounds?
Methodological Answer:
- Cross-Validation: Compare 13C NMR shifts with structurally similar compounds (e.g., 1-adamantylmethylamine, δ 36–50 ppm ).
- Solvent Artifacts: CDCl3 may cause signal splitting in 1H NMR; use DMSO-d6 for compounds with labile protons .
- Batch Variability: Re-synthesize the compound using standardized protocols to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
